5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Neglected Tropical Diseases Phenotypic Screening Kinase Inhibitors

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 33386-23-1) is a heterocyclic compound featuring a fused imidazole-pyrazine core with a chlorine atom at the 5-position and a carbonyl at the 2-position. It belongs to the imidazo[4,5-b]pyrazin-2-one class, a privileged scaffold in medicinal chemistry recognized for its versatility in drug design.

Molecular Formula C5H3ClN4O
Molecular Weight 170.56 g/mol
CAS No. 33386-23-1
Cat. No. B1263024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
CAS33386-23-1
Synonyms5-chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Molecular FormulaC5H3ClN4O
Molecular Weight170.56 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=N1)NC(=O)N2)Cl
InChIInChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
InChIKeyKASKISSRRBAAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 33386-23-1): A Privileged Scaffold for Kinase Inhibitor and Antihypertensive Chemistry Development


5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 33386-23-1) is a heterocyclic compound featuring a fused imidazole-pyrazine core with a chlorine atom at the 5-position and a carbonyl at the 2-position. It belongs to the imidazo[4,5-b]pyrazin-2-one class, a privileged scaffold in medicinal chemistry recognized for its versatility in drug design [1]. This compound was foundational in early structure-activity relationship (SAR) studies for antihypertensive agents [2], and its core motif has since been elaborated into potent and selective kinase inhibitors, most notably against mTOR [3] and the Mixed Lineage Kinase (MLK) family [4]. Its utility as a key synthetic intermediate for generating diverse compound libraries makes it a strategic procurement choice for medicinal chemistry programs.

Why 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one Cannot Be Interchanged with Other Imidazopyrazine Isomers or Unsubstituted Cores


In silico similarity or scaffold-class membership is insufficient for procurement decisions. The [4,5-b] ring fusion in 5-chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one creates a distinct hydrogen-bond donor/acceptor pharmacophore compared to the [1,2-a] or [1,5-a] imidazopyrazine isomers, which leads to divergent target engagement profiles [1]. The 5-chloro substituent is critical for directing electrophilic aromatic substitution chemistry in downstream functionalization, a route that is sterically and electronically unfavorable on the unsubstituted 1H-imidazo[4,5-b]pyrazin-2(3H)-one core [2]. Without this specific halogenation pattern, the compound's historical SAR anchor—hypotensive activity conferred by 6-substituted 5-chloro derivatives—is lost, as evidenced by the original Merck program's reliance on this precise scaffold for activity [3].

Quantitative Evidence for Selecting 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one: Comparative Performance Against In-Class Analogs


Scaffold-Dependent Anti-Trypanosomal Phenotype: Static vs. Cidal Activity Profile

In a comparative phenotypic screen against Trypanosoma brucei brucei, compounds built on the 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold exhibited a static or growth-slowing phenotype, in contrast to the cidal phenotype observed with the 1H-pyrazolo[3,4-b]pyridine scaffold [1]. This mechanistic differentiation is critical for programs targeting specific parasitological outcomes. The most active 1H-imidazo[4,5-b]pyrazin-2(3H)-one hit (compound 1) achieved an EC50 of 80 nM against T. b. brucei with no mammalian cytotoxicity (MRC5 EC50 >50 μM), demonstrating a selectivity window exceeding 625-fold [1].

Neglected Tropical Diseases Phenotypic Screening Kinase Inhibitors

Chlorine-Substituent Directed Reactivity for Selective Downstream Functionalization at the 6-Position

The 5-chloro substituent serves as a critical directing and activating group for subsequent substitution chemistry at the 6-position. The foundational patent US3507866 explicitly describes a synthetic route to 5-ethylamino-6-chloro-1H-imidazo[4,5-b]pyrazin-2-one, starting from a 5-chloro core intermediate [1]. In contrast, the unsubstituted 1H-imidazo[4,5-b]pyrazin-2-one core lacks this regiochemical control, leading to mixtures of isomers or requiring protective group strategies that add steps and reduce yield [2]. The 5-chloro intermediate is process-validated on multi-gram scale, with a reported yield of 98% for key alkylation steps, demonstrating its suitability for library synthesis [1].

Medicinal Chemistry Synthetic Methodology Halogen-Directed Synthesis

Physicochemical Properties: Aqueous Solubility Profile for Early-Stage Assay Compatibility

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a calculated aqueous solubility of 3.6 g/L at 25°C . This is approximately 3.6-fold higher than the 1 g/L threshold typically considered 'low solubility' in drug discovery [1]. In contrast, related 6-substituted 5-chloro derivatives from the mTOR kinase inhibitor series exhibited aqueous solubility of <12 μM (equivalent to <0.002 g/L for a representative molecular weight of ~334 Da), a deficit of over 1,800-fold compared to the unelaborated core [2]. This large solubility margin means the core scaffold can accommodate significant lipophilic substitution at the 6-position while maintaining viable assay concentrations.

Physicochemical Profiling Early Drug Discovery Solubility

Kinase Selectivity Profile: MLK3 Inhibition by C6-Elaborated Analogs Establishes Target-Class Proof-of-Concept

A derivative of the 5-chloro core—5-chloro-1-(cyclopropylmethyl)-6-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazin-2(3H)-one—was profiled against MLK3 (MAP3K11) and exhibited an IC50 of >1,000 nM [1]. While this specific analog showed weak MLK3 potency, the broader imidazo[4,5-b]pyrazin-2-one series is documented to have exquisite selectivity against the lipid kinase PI3Kα, with mTOR IC50 values of 0.176 μM and PI3Kα IC50 >30 μM, representing a >170-fold selectivity window . This selectivity profile is a direct consequence of the imidazo[4,5-b]pyrazin-2-one hinge-binding motif, which is distinct from the imidazo[1,5-a]pyrazine mTOR inhibitor series that showed different isoform selectivity patterns [2].

Kinase Inhibitor Selectivity MLK3 Neurodegeneration

Optimal Research and Industrial Application Scenarios for 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one


Medicinal Chemistry: C6-Focused Kinase Inhibitor Library Synthesis

The 5-chloro substituent provides regiochemical control for parallel synthesis at the 6-position, enabling rapid generation of diverse kinase inhibitor libraries. The mTOR inhibitor program at Signal Pharmaceuticals demonstrated that 6-substituted analogs derived from this core achieve sub-micromolar potency with >170-fold selectivity against PI3Kα [1]. The pre-installed chlorine eliminates 2-3 synthetic steps compared to routes starting from the unsubstituted core, making this the preferred building block for hit-to-lead campaigns targeting ATP-binding pocket kinases.

Neglected Disease Drug Discovery: Anti-Trypanosomal Lead Optimization

The 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold has demonstrated sub-micromolar anti-trypanosomal activity (EC50 = 80 nM) with >625-fold selectivity over mammalian cells [2]. The scaffold's static phenotype makes it specifically suitable for developing cytostatic combination therapies for Human African Trypanosomiasis. Procurement of the 5-chloro core enables SAR exploration at the 1- and 6-positions to improve solubility while maintaining the favorable selectivity profile.

Cardiovascular Research: Antihypertensive Agent Development

The 5-chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one scaffold was the foundation of Merck's antihypertensive program in the 1970s, demonstrating oral activity and favorable toxicity profiles [3]. The original patent (US3507866) describes the compound class as 'orally active, relatively nontoxic, highly effective antihypertensive agents while retaining a moderate amount of diuretic and saluretic activity' [3]. This established safety and efficacy precedent reduces development risk for programs revisiting this scaffold for cardiovascular indications.

Chemical Biology: Kinase Profiling Probe Synthesis

The imidazo[4,5-b]pyrazin-2-one scaffold is a recognized kinase inhibitor pharmacophore with documented activity across multiple kinase families including mTOR, MLK, c-Met, and Trk [4]. Procuring the 5-chloro core enables the synthesis of affinity chromatography probes or photoaffinity labeling reagents via C6-derivatization with linker moieties, facilitating target deconvolution studies in cellular proteomics. The scaffold's favorable aqueous solubility (3.6 g/L) ensures compatibility with biochemical assay conditions.

Quote Request

Request a Quote for 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.